An In-depth Technical Guide to the Basic Properties of 3-Azepan-1-yl-1-methyl-propylamine
An In-depth Technical Guide to the Basic Properties of 3-Azepan-1-yl-1-methyl-propylamine
Introduction and Structural Elucidation
3-Azepan-1-yl-1-methyl-propylamine is a saturated heterocyclic compound featuring an azepane ring linked to a substituted propylamine chain. The systematic IUPAC name for this structure is 4-(azepan-1-yl)butan-2-amine . It is a structural isomer of the more commonly documented N-substituted propylamine, 3-(Azepan-1-yl)-N-methylpropan-1-amine[1][2]. The key distinction lies in the position of the methyl group; in the target compound, it resides on the propyl chain, creating a chiral center, whereas in its isomer, the methyl group is attached to the terminal nitrogen atom.
The azepane moiety is a seven-membered saturated nitrogen-containing heterocycle. This structural motif is of significant interest in medicinal chemistry due to its presence in a number of biologically active compounds and approved drugs.[3][4] The conformational flexibility of the azepane ring can be a crucial factor in its biological activity, and the introduction of various substituents allows for the exploration of this conformational space in drug design.[3]
Chemical Structure and Identifiers:
| Identifier | Value |
| IUPAC Name | 4-(azepan-1-yl)butan-2-amine |
| Common Name | 3-Azepan-1-yl-1-methyl-propylamine |
| Molecular Formula | C₁₀H₂₂N₂ |
| Molecular Weight | 170.30 g/mol |
| Canonical SMILES | CC(N)CCN1CCCCCC1 |
| Chiral Center | Carbon-2 of the butane chain |
Physicochemical Properties (Predicted)
Due to the absence of published experimental data for 3-Azepan-1-yl-1-methyl-propylamine, the following table presents key physicochemical properties predicted using computational models. These values provide a useful estimation for experimental design and analysis. For comparison, experimental data for the related compound 3-(Azepan-1-yl)propylamine are included where available.
| Property | Predicted Value for 3-Azepan-1-yl-1-methyl-propylamine | Experimental/Predicted Value for 3-(Azepan-1-yl)propylamine |
| pKa | ~10.5 (strongest basic) | 10.44 ± 0.10 (Predicted)[5] |
| logP | ~1.8 | Not Available |
| Boiling Point | ~220-230 °C | 70-72 °C at 0.5 mm Hg[5] |
| Density | ~0.9 g/cm³ | 0.9229 g/cm³ (at 42 °C)[5] |
| Solubility | Sparingly soluble in water, soluble in organic solvents like methanol and chloroform. | Chloroform (Slightly), Methanol (Slightly)[5] |
Synthesis Methodology: A Plausible Approach via Reductive Amination
A robust and widely utilized method for the synthesis of amines is reductive amination.[6][7][8] This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine.[6][7] A plausible synthetic route for 3-Azepan-1-yl-1-methyl-propylamine is outlined below, starting from 1-(azepan-1-yl)propan-2-one.
Proposed Synthetic Pathway
The synthesis can be envisioned as a one-pot or two-step reductive amination of 1-(azepan-1-yl)propan-2-one with ammonia.
Caption: Proposed synthesis of 3-Azepan-1-yl-1-methyl-propylamine via reductive amination.
Detailed Experimental Protocol (Hypothetical)
Objective: To synthesize 3-Azepan-1-yl-1-methyl-propylamine from 1-(azepan-1-yl)propan-2-one.
Materials:
-
1-(azepan-1-yl)propan-2-one
-
Ammonia (as a solution in methanol, e.g., 7N)
-
Sodium cyanoborohydride (NaBH₃CN) or a suitable hydrogenation catalyst (e.g., Raney Nickel, Palladium on carbon)[9]
-
Methanol (anhydrous)
-
Acetic acid (glacial)
-
Hydrochloric acid (HCl) in diethyl ether or isopropanol
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (DCM)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-(azepan-1-yl)propan-2-one (1 equivalent) in anhydrous methanol.
-
Imine Formation: To the stirred solution, add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents). To facilitate imine formation, a catalytic amount of glacial acetic acid can be added to maintain a slightly acidic pH. The reaction is typically stirred at room temperature for 1-2 hours.
-
Reduction:
-
Using Sodium Cyanoborohydride: Cool the reaction mixture in an ice bath. Cautiously add sodium cyanoborohydride (NaBH₃CN) (1.5-2 equivalents) portion-wise. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Using Catalytic Hydrogenation: Alternatively, the methanolic solution of the imine can be transferred to a hydrogenation vessel containing a catalyst such as Raney Nickel or Pd/C. The vessel is then pressurized with hydrogen gas (typically 50 psi) and shaken or stirred at room temperature until hydrogen uptake ceases.[9]
-
-
Work-up:
-
After reduction with NaBH₃CN, quench the reaction by the slow addition of water.
-
Acidify the mixture with aqueous HCl to a pH of ~2.
-
Wash the aqueous layer with dichloromethane (DCM) to remove any unreacted ketone.
-
Basify the aqueous layer with a cold NaOH solution to a pH of >12.
-
Extract the product into DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification: The crude amine can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, the crude amine is dissolved in a minimal amount of a suitable solvent (e.g., diethyl ether or isopropanol) and a solution of HCl in the same solvent is added dropwise until precipitation is complete. The salt can then be collected by filtration and washed with cold solvent.
Potential Applications and Pharmacological Relevance
While specific biological activities of 3-Azepan-1-yl-1-methyl-propylamine have not been reported, the structural motifs present suggest potential areas of investigation for researchers in drug discovery.
-
CNS Activity: The azepane ring is a scaffold found in compounds with activity on the central nervous system (CNS). For example, some azepane derivatives have been investigated for their potential as kinase inhibitors.[3]
-
Antimicrobial Properties: Substituted amines, including those with heterocyclic moieties, are known to exhibit antimicrobial and antifungal activities.[10]
-
Building Block for Complex Molecules: As a bifunctional molecule (primary and tertiary amine), it can serve as a valuable building block in the synthesis of more complex molecules, including potential drug candidates and ligands for catalysis. The presence of a chiral center also opens up possibilities for the development of stereoselective compounds.
Safety and Handling
No specific toxicity data is available for 3-Azepan-1-yl-1-methyl-propylamine. However, based on the data for the related compound 3-(Azepan-1-yl)propylamine, it should be handled with care. The related compound is classified as harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation.[11]
General Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water.
-
Store in a cool, dry place away from incompatible materials.
Conclusion
3-Azepan-1-yl-1-methyl-propylamine, or 4-(azepan-1-yl)butan-2-amine, represents an interesting yet underexplored chemical entity. This guide has provided a framework for its basic properties based on computational predictions and data from closely related structural isomers. The proposed synthesis via reductive amination offers a viable and well-established method for its preparation in a laboratory setting. Given the pharmacological significance of the azepane scaffold, this compound and its derivatives may warrant further investigation as potential leads in drug discovery programs.
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